molecular formula C8H4F3NS B15254453 2-Mercapto-4-(trifluoromethyl)benzonitrile

2-Mercapto-4-(trifluoromethyl)benzonitrile

Cat. No.: B15254453
M. Wt: 203.19 g/mol
InChI Key: NWVQXMARHDUUPL-UHFFFAOYSA-N
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Description

2-Mercapto-4-(trifluoromethyl)benzonitrile is a fluorinated organic compound with the molecular formula C8H4F3NS and a molecular weight of 203.18 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Mercapto-4-(trifluoromethyl)benzonitrile typically involves the introduction of a mercapto group (-SH) and a trifluoromethyl group (-CF3) onto a benzonitrile ring. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper salts or copper oxides can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Mercapto-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-4-(trifluoromethyl)benzonitrile is unique due to the presence of both a mercapto group and a trifluoromethyl group on the benzonitrile ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

2-sulfanyl-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H

InChI Key

NWVQXMARHDUUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)C#N

Origin of Product

United States

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